1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one typically involves the reaction of 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde with an appropriate acetylating agent under acidic or basic conditions. Common reagents used in this synthesis include acetyl chloride or acetic anhydride, often in the presence of a catalyst such as pyridine or triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nitro compounds in the presence of a base .
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitro-substituted derivatives .
Scientific Research Applications
1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate used in the synthesis of dipeptidyl peptidase-4 inhibitors for anti-diabetic applications.
3-Methyl-1-phenyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of conditions like amyotrophic lateral sclerosis.
Uniqueness: 1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one stands out due to its unique structural features, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-[3-(2-methylpyrazol-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H12N2O/c1-9(15)10-4-3-5-11(8-10)12-6-7-13-14(12)2/h3-8H,1-2H3 |
InChI Key |
VYEOHFGVLUVMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.